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molecular formula C8H12N2S B8711970 4-Methylamino-4,5,6,7-tetrahydro-benzo[d]thiazole CAS No. 70590-59-9

4-Methylamino-4,5,6,7-tetrahydro-benzo[d]thiazole

Cat. No. B8711970
M. Wt: 168.26 g/mol
InChI Key: YDERFSAAWYWAHA-UHFFFAOYSA-N
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Patent
US04208420

Procedure details

Catalytic hydrogenation of the 4-methylimino derivative obtained in step (e) in ethanol containing excess methylamine, in the presence of platinum oxide, proceeds slowly at 50° C. under ordinary pressure. After the theoretical amount of hydrogen has been taken up, the solution is filtered, evaporated, and the residue is distilled: B.p.0.4 =86°-88° C.; Yield; 80%.
Name
4-methylimino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]=[C:3]1[C:8]2[N:9]=[CH:10][S:11][C:7]=2[CH2:6][CH2:5][CH2:4]1.[H][H]>C(O)C.[Pt]=O>[CH3:1][NH:2][CH:3]1[C:8]2[N:9]=[CH:10][S:11][C:7]=2[CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
4-methylimino
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN=C1CCCC2=C1N=CS2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly at 50° C.
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled
CUSTOM
Type
CUSTOM
Details
B.p.0.4 =86°-88° C.

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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